N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE
Overview
Description
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorinated aniline group, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the thiophene ring. Common synthetic routes may include:
Formation of the Sulfonyl Group: This step often involves the reaction of 4-chloroaniline with a sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-BROMOANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.
N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the sulfonyl group and thiophene ring also contributes to its distinct properties .
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-2-17-11-13(12-26-17)19(23)21-15-7-9-18(10-8-15)27(24,25)22-16-5-3-14(20)4-6-16/h3-12,22H,2H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHMKLBPMSWRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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